Cas no 91061-46-0 (2-(2-Methoxyphenyl)propanoic Acid)

2-(2-Methoxyphenyl)propanoic Acid structure
91061-46-0 structure
2-(2-Methoxyphenyl)propanoic Acid
91061-46-0
C10H12O3
180.200483322144
MFCD00667524
1011960
4453465

2-(2-Methoxyphenyl)propanoic Acid Properties

Names and Identifiers

    • 2-(2-Methoxyphenyl)propanoic acid
    • (S)-2(2-Methoxyphenyl)propionic acid
    • 2-(2-METHOXY-PHENYL)-PROPIONIC ACID
    • (methoxyphenyl)propionic acid
    • NUSLQDOXLCYVTQ-UHFFFAOYSA-N
    • 2-(2-Methoxyphenyl)propionic acid
    • 5197AC
    • alpha-Methyl-2-methoxybenzeneacetic acid
    • 2-Methoxy-α-methylbenzeneacetic acid (ACI)
    • Hydratropic acid, o-methoxy- (6CI, 7CI)
    • 2-(2-Methoxyphenyl)propanoicacid
    • 2-(2-methoxyphenyl)propanoic acid
    • O10458
    • DS-16753
    • DB-259978
    • DB-329177
    • 96687-71-7
    • AKOS010488831
    • SCHEMBL362211
    • CS-0197497
    • 91061-46-0
    • Benzeneacetic acid, 2-methoxy-a-methyl-
    • MFCD00667524
    • EN300-1137785
    • +Expand
    • MFCD00667524
    • NUSLQDOXLCYVTQ-UHFFFAOYSA-N
    • 1S/C10H12O3/c1-7(10(11)12)8-5-3-4-6-9(8)13-2/h3-7H,1-2H3,(H,11,12)
    • O=C(C(C)C1C(OC)=CC=CC=1)O

Computed Properties

  • 180.078644241g/mol
  • 1
  • 3
  • 3
  • 180.078644241g/mol
  • 13
  • 179
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 1.9
  • 46.5

Experimental Properties

  • 115-120 °C(Press: 0.18 Torr)
  • 100-101 °C
  • 1.139±0.06 g/cm3(Predicted)

2-(2-Methoxyphenyl)propanoic Acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00IGXE-250mg
Benzeneacetic acid, 2-methoxy-a-methyl-
91061-46-0 95%
250mg
$37.00 2024-04-20
A2B Chem LLC
AI60946-250mg
Benzeneacetic acid, 2-methoxy-a-methyl-
91061-46-0 95%
250mg
$103.00 2024-05-20
Aaron
AR00IH5Q-100mg
Benzeneacetic acid, 2-methoxy-a-methyl-
91061-46-0 97%
100mg
$22.00 2024-07-18
abcr
AB484839-250mg
2-(2-Methoxyphenyl)propanoic acid; .
91061-46-0
250mg
€132.50
Alichem
A019112776-1g
2-(2-Methoxyphenyl)propanoic acid
91061-46-0 95%
1g
$343.35 2023-08-31
Ambeed
A201827-250mg
2-(2-Methoxyphenyl)propanoic acid
91061-46-0 95%
250mg
$46.0
Enamine
EN300-1137785-1.0g
2-(2-methoxyphenyl)propanoic acid
91061-46-0 95%
1g
$0.0
eNovation Chemicals LLC
D961225-1g
Benzeneacetic acid, 2-methoxy-a-methyl-
91061-46-0 95+%
1g
$215 2022-06-09
TRC
M945228-50mg
2-(2-Methoxyphenyl)propanoic acid
91061-46-0
50mg
$ 70.00 2022-06-03
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
05R0453-1g
2-(2-Methoxy-phenyl)-propionic acid
91061-46-0 97%
1g
4223.25CNY

2-(2-Methoxyphenyl)propanoic Acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ethylmagnesium bromide Catalysts: Ferrous chloride ,  N,N′-(2,6-Pyridinediyldiethylidyne)bis[2,6-bis(1-methylethyl)benzenamine Solvents: Diethyl ether ,  Tetrahydrofuran ;  10 min, rt; 2 h, rt
1.2 30 min, rt
Reference
Iron-Catalyzed, Highly Regioselective Synthesis of α-Aryl Carboxylic Acids from Styrene Derivatives and CO2
Greenhalgh, Mark D.; Thomas, Stephen P., Journal of the American Chemical Society, 2012, 134(29), 11900-11903

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; -78 °C → 0 °C; 1 h, 0 °C; 0 °C → -78 °C
1.2 -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
IBiox[(-)-menthyl]: a sterically demanding chiral NHC ligand
Wuertz, Sebastian; Lohre, Claudia; Froehlich, Roland; Bergander, Klaus; Glorius, Frank, Journal of the American Chemical Society, 2009, 131(24), 8344-8345

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 15 min, -78 °C
1.2 10 min, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  5 min, rt
Reference
Deracemizing α-Branched Carboxylic Acids by Catalytic Asymmetric Protonation of Bis-Silyl Ketene Acetals with Water or Methanol
Mandrelli, Francesca; Blond, Aurelie; James, Thomas; Kim, Hyejin; List, Benjamin, Angewandte Chemie, 2019, 58(33), 11479-11482

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Acetone ,  Water ;  overnight, rt
Reference
Concise Synthesis of 2-Arylpropanoic Acids and Study of Unprecedented Reduction of 3-Hydroxy-2-arylpropenoic Acid Ethyl Ester to 2-Arylpropenoic Acid Ethyl Ester by BH3-THF
Shahid Islam, M.; Ahmad, Syarhabil; Attu, Mary Rose; Foerstering, F. Holger; Mahmun Hossain, M., Helvetica Chimica Acta, 2015, 98(9), 1273-1286

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Acetic anhydride ,  Palladium diacetate ,  Tris[4-(trifluoromethyl)phenyl]phosphine Solvents: Toluene ;  48 h, 65 °C
Reference
A Ligand-Directed Catalytic Regioselective Hydrocarboxylation of Aryl Olefins with Pd and Formic Acid
Liu, Wei ; Ren, Wenlong; Li, Jingfu; Shi, Yuan; Chang, Wenju; et al, Organic Letters, 2017, 19(7), 1748-1751

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium ,  Lithium bromide Catalysts: Titanocene dichloride Solvents: Diethyl ether ;  24 h, 30 °C
1.2 Solvents: Tetrahydrofuran ;  0.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Reference
Cp2TiCl2-Catalyzed Regioselective Hydrocarboxylation of Alkenes with CO2
Shao, Peng; Wang, Sheng; Chen, Chao; Xi, Chanjuan, Organic Letters, 2016, 18(9), 2050-2053

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ;  5 min, rt
1.2 Catalysts: Triisopropylsilanethiol ;  rt → 0 °C; 24 h, 0 °C
Reference
Photocarboxylation of Benzylic C-H Bonds
Meng, Qing-Yuan ; Schirmer, Tobias E.; Berger, Anna Lucia; Donabauer, Karsten; Koenig, Burkhard, Journal of the American Chemical Society, 2019, 141(29), 11393-11397

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: [μ-(1,2-Diphenyl-1,2-ethanediyl)]disodium Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Reducing versus basic properties of 1,2-diaryl-1,2-disodioethanes
Azzena, Ugo; Dettori, Giovanna; Pisano, Luisa; Pittalis, Mario, Tetrahedron, 2011, 67(19), 3470-3475

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Manganese Catalysts: Nickel dichloride ,  2,9-Dibutyl-3,4,7,8-tetramethyl-1,10-phenanthroline Solvents: Dimethylformamide ;  1 atm, rt; rt → 90 °C; 72 h, 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Nickel-Catalyzed Carboxylation of Benzylic C-N Bonds with CO2
Moragas, Toni; Gaydou, Morgane; Martin, Ruben, Angewandte Chemie, 2016, 55(16), 5053-5057

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  25 min, -78 °C; 1 h, 0 °C; 0 °C → -78 °C
1.2 -78 °C; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
Enantioselective Decarboxylative Cyanation Employing Cooperative Photoredox Catalysis and Copper Catalysis
Wang, Dinghai; Zhu, Na; Chen, Pinhong; Lin, Zhenyang ; Liu, Guosheng, Journal of the American Chemical Society, 2017, 139(44), 15632-15635

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C → 0 °C; 1 h, 0 °C; 0 °C → -78 °C
1.2 -78 °C → rt; 2 h, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, cooled
Reference
Kinetic Resolution of Racemic α-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts
Shiina, Isamu; Nakata, Kenya; Ono, Keisuke; Onda, Yu-suke; Itagaki, Makoto, Journal of the American Chemical Society, 2010, 132(33), 11629-11641

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Solvents: Methanol
Reference
Enantioselective total synthesis of (-)-16-hydroxytriptolide
Lui, Bob, 2006, , 68(7),

Synthetic Circuit 13

Reaction Conditions
Reference
A convenient synthesis of (S)-(+)-2-(2-methoxyphenyl)propanoic acid
Mutti, S.; Daubie, C.; Decalogne, F.; Fournier, R.; Montuori, O.; et al, Synthetic Communications, 1996, 26(12), 2349-2354

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
Reference
The total synthesis of (15R)- and (15S)-16-hydroxyferruginol
Matsumoto, Takashi; Imai, Sachihiko; Miuchi, Shigekazu; Sugibayashi, Hidenori, Bulletin of the Chemical Society of Japan, 1985, 58(1), 340-5

2-(2-Methoxyphenyl)propanoic Acid Raw materials

2-(2-Methoxyphenyl)propanoic Acid Preparation Products

2-(2-Methoxyphenyl)propanoic Acid Suppliers

SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:91061-46-0)
TANG SI LEI
15026964105
2881489226@qq.com

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